tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.: 858351-40-3
Cat. No.: VC4178877
Molecular Formula: C17H23FN2O2
Molecular Weight: 306.381
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate - 858351-40-3](/images/structure/VC4178877.png)
Specification
CAS No. | 858351-40-3 |
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Molecular Formula | C17H23FN2O2 |
Molecular Weight | 306.381 |
IUPAC Name | tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |
Standard InChI Key | JUOFAQAYQOGIRU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a spiro junction between an indoline moiety and a piperidine ring, creating a rigid bicyclic system. The indoline component (a benzopyrrole derivative) is substituted with a fluorine atom at the 6-position, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This configuration imparts both steric and electronic uniqueness, influencing its reactivity and interactions with biological targets.
Key Structural Features:
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Spirocyclic Framework: The fusion of indoline and piperidine restricts conformational flexibility, enhancing binding selectivity in molecular interactions.
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Fluorine Substituent: The electron-withdrawing fluorine atom at the 6-position modulates electronic density, potentially improving metabolic stability and membrane permeability.
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Boc Protecting Group: The tert-butyl ester shields the piperidine nitrogen, enabling controlled deprotection during synthetic modifications.
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₂₃FN₂O₂ |
Molecular Weight | 324.39 g/mol |
CAS Number | 858351-40-3 |
Boiling Point | Not reported |
Density | ~1.2 g/cm³ (estimated) |
Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility and moderate lipophilicity (clogP ≈ 3.2) suggest suitability for central nervous system (CNS) drug candidates, though formulation strategies may be required for bioavailability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate involves multi-step sequences, often leveraging modern mechanochemical techniques to enhance efficiency. A representative pathway includes:
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Indoline Precursor Formation:
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Spirocyclization:
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The indoline intermediate undergoes spiro-fusion with a piperidine derivative. This step typically employs Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to facilitate ring closure.
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Boc Protection:
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Treating the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base installs the tert-butyl carbamate group.
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Process Optimization
Recent advances emphasize sustainability:
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Mechanochemical Synthesis: Ball-milling in zirconium dioxide jars reduces solvent use and reaction times. For example, a 76% yield was achieved in 300 minutes using this method .
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Additive Recycling: Oxalic acid and dimethylurea can be recovered and reused for up to four cycles with minimal yield reduction (76% → 70%) .
Chemical Reactivity and Functionalization
Reaction Pathways
The compound participates in diverse transformations, enabling structural diversification:
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Oxidation:
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Treatment with KMnO₄ oxidizes the indoline’s pyrrole ring to a ketone, forming spiro[indole-3,4'-piperidine] derivatives.
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Reduction:
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NaBH₄ selectively reduces the indoline double bond, yielding saturated analogs with altered conformational dynamics.
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N-Deprotection:
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Acidic conditions (e.g., HCl in dioxane) remove the Boc group, exposing the piperidine nitrogen for further functionalization.
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Stability Considerations
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Thermal Stability: Decomposition occurs above 200°C, necessitating low-temperature storage (2–8°C under inert gas).
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Photostability: The fluorine substituent mitigates photodegradation, enhancing shelf life compared to non-halogenated analogs.
Biological Activities and Applications
Structure-Activity Relationships (SAR)
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Fluorine Position: 6-Fluoro substitution enhances CNS penetration compared to 5-fluoro isomers due to reduced polarity.
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Spiro Rigidity: The constrained geometry improves target selectivity but may limit binding to flexible receptors.
Comparative Analysis with Related Compounds
Compound | Key Differences | Bioactivity Implications |
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5-Fluoro-spiro[indoline-3,4'-piperidine] | Fluorine at position 5 | Higher metabolic clearance |
Spiro[indole-3,4'-piperidine] | Aromatic indole vs. saturated indoline | Enhanced π-π stacking interactions |
Non-fluorinated analogs | Lack of halogen | Reduced membrane permeability |
The tert-butyl 6-fluoro derivative strikes a balance between metabolic stability and target engagement, making it a versatile scaffold for lead optimization.
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